molecular formula C15H10Cl2N2O2 B5419117 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5419117
M. Wt: 321.2 g/mol
InChI Key: XWWKTEFOGZDFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole family. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been extensively studied in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal models, which makes it a safer option for research. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the research on 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. One area of research is the investigation of its potential use in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, and further research is needed to determine its efficacy in vivo. Another area of research is the investigation of its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.

Synthesis Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-5-chlorobenzophenone with 4-chlorobenzohydrazide in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

The potential therapeutic properties of 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole have been extensively studied in scientific research. This compound has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-11(17)8-12(13)14-18-15(21-19-14)9-2-4-10(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKTEFOGZDFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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